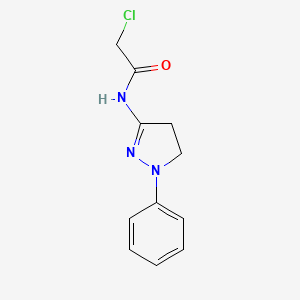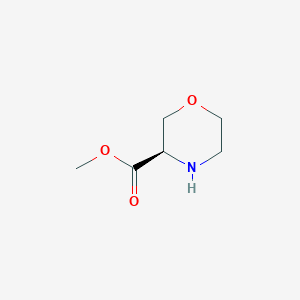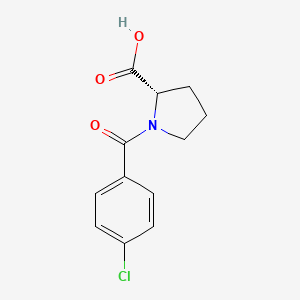![molecular formula C15H16N2O B1300945 2-フリルメチル-[2-(1H-インドール-3-イル)-エチル]-アミン CAS No. 77960-15-7](/img/structure/B1300945.png)
2-フリルメチル-[2-(1H-インドール-3-イル)-エチル]-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a compound that features both furan and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The indole ring is particularly notable for its presence in many natural products and pharmaceuticals, while the furan ring is often found in various organic compounds with diverse applications.
科学的研究の応用
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and target.
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
生化学分析
Cellular Effects
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. The influence of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine on cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, plays a crucial role in its anticancer activity . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to the inhibition or activation of their functions. For instance, furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine has been shown to inhibit the activity of EGFR by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. The long-term effects of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine on cellular function can be influenced by factors such as concentration and exposure duration. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit minimal toxicity and significant anticancer activity. At higher doses, furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are influenced by the administered dose. These findings highlight the importance of optimizing the dosage of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. This compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed and excreted from the body. The interaction of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine with specific enzymes and cofactors can influence metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine within cells and tissues are facilitated by various transporters and binding proteins. This compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Additionally, furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can bind to plasma proteins such as albumin, influencing its distribution and bioavailability in the body .
Subcellular Localization
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine exhibits specific subcellular localization, which can impact its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects. The presence of targeting signals and post-translational modifications can direct furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine to specific cellular compartments, influencing its activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine typically involves the formation of the indole and furan rings followed by their coupling. One common method includes the use of indole derivatives and furan derivatives in a multicomponent reaction. For instance, the reaction of indole with furan-2-carbaldehyde under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxides, while reduction may produce the corresponding amines or alcohols.
類似化合物との比較
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound featuring both furan and indole moieties, known for its anticancer properties.
2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl: A related compound used in various chemical and biological studies.
Uniqueness
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of furan and indole rings makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGUJHGLNZYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)



![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)







![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

